molecular formula C6H12N2O B6267712 rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans CAS No. 2108925-74-0

rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans

Cat. No.: B6267712
CAS No.: 2108925-74-0
M. Wt: 128.2
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Description

rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyrrolidine and carboxylic acid derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(3R,4R)-4-(hydroxymethyl)pyrrolidine-3-carboxamide, trans
  • rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxamide, trans
  • rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide, trans

Comparison: rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide, trans is unique due to its specific methyl group substitution, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.

Properties

CAS No.

2108925-74-0

Molecular Formula

C6H12N2O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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